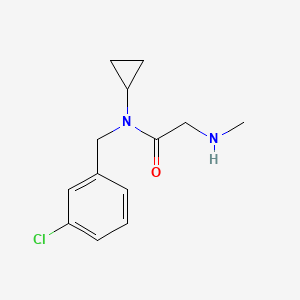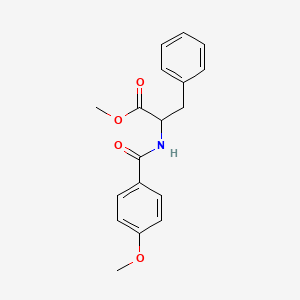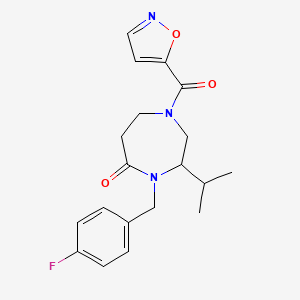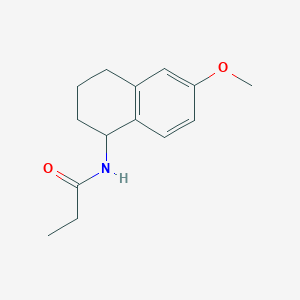
N~1~-(3-chlorobenzyl)-N~1~-cyclopropyl-N~2~-methylglycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-(3-chlorobenzyl)-N~1~-cyclopropyl-N~2~-methylglycinamide, also known as CPP-115, is a promising drug candidate that has gained significant attention in the scientific community. This compound belongs to the class of gamma-aminobutyric acid (GABA) aminotransferase inhibitors and has shown potential in treating several neurological disorders.
Mecanismo De Acción
N~1~-(3-chlorobenzyl)-N~1~-cyclopropyl-N~2~-methylglycinamide works by inhibiting the GABA aminotransferase enzyme, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, this compound increases the concentration of GABA in the brain, which reduces the activity of neurons. This results in a calming effect on the brain, which can be useful in treating several neurological disorders.
Biochemical and Physiological Effects
This compound has several biochemical and physiological effects on the brain. By increasing the concentration of GABA, this compound reduces the activity of neurons, which can be beneficial in treating several neurological disorders. The drug has also been shown to increase the levels of dopamine in the brain, which can improve mood and reduce anxiety. Additionally, this compound has been shown to reduce the levels of glutamate in the brain, which can be beneficial in treating epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N~1~-(3-chlorobenzyl)-N~1~-cyclopropyl-N~2~-methylglycinamide has several advantages and limitations for lab experiments. The drug is highly selective for the GABA aminotransferase enzyme, which reduces the risk of off-target effects. Additionally, this compound has a long half-life, which allows for once-daily dosing. However, the drug has poor solubility in water, which can make it difficult to administer in lab experiments.
Direcciones Futuras
N~1~-(3-chlorobenzyl)-N~1~-cyclopropyl-N~2~-methylglycinamide has several potential future directions. The drug is currently being studied for its potential in treating several neurological disorders, including epilepsy, addiction, and anxiety. Additionally, this compound has shown potential in enhancing cognitive function, which could be beneficial in treating cognitive disorders such as Alzheimer's disease. Further research is needed to determine the full potential of this compound in treating neurological disorders and enhancing cognitive function.
Métodos De Síntesis
N~1~-(3-chlorobenzyl)-N~1~-cyclopropyl-N~2~-methylglycinamide is synthesized from the reaction between N-methyl glycine and 3-chlorobenzylidene cyclopropylamine. The reaction yields this compound as a white solid, which is then purified using recrystallization. The purity of the compound is determined using high-performance liquid chromatography and nuclear magnetic resonance spectroscopy.
Aplicaciones Científicas De Investigación
N~1~-(3-chlorobenzyl)-N~1~-cyclopropyl-N~2~-methylglycinamide has shown potential in treating several neurological disorders, including epilepsy, addiction, and anxiety. The drug works by inhibiting the GABA aminotransferase enzyme, which increases the concentration of GABA in the brain. GABA is an inhibitory neurotransmitter that reduces the activity of neurons, resulting in a calming effect on the brain. By increasing the concentration of GABA, this compound can reduce the activity of neurons, which can be beneficial in treating several neurological disorders.
Propiedades
IUPAC Name |
N-[(3-chlorophenyl)methyl]-N-cyclopropyl-2-(methylamino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O/c1-15-8-13(17)16(12-5-6-12)9-10-3-2-4-11(14)7-10/h2-4,7,12,15H,5-6,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRMKTHSAAUVXDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)N(CC1=CC(=CC=C1)Cl)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[4-(2-furoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile](/img/structure/B5343011.png)


![4-(4-{[5-(2-methyl-1,3-thiazol-4-yl)-2-thienyl]sulfonyl}-1-piperazinyl)-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5343032.png)

![4-(4-ethoxy-3-methylbenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5343044.png)

![N-[(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl]-2-(2-oxo-1-pyrrolidinyl)propanamide dihydrochloride](/img/structure/B5343052.png)
![2-ethyl-1-[(2-methoxyphenyl)acetyl]piperidine](/img/structure/B5343068.png)
![3-(1-azepanyl)-2-[(4-chlorophenyl)hydrazono]-3-iminopropanenitrile](/img/structure/B5343070.png)
![N-({1-[(1-isopropyl-1H-imidazol-2-yl)methyl]pyrrolidin-3-yl}methyl)thiophene-3-carboxamide](/img/structure/B5343074.png)
![5-{[4-(2-methoxybenzoyl)-1-piperazinyl]methyl}quinoxaline](/img/structure/B5343077.png)
![3-{3-ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5343089.png)
